molecular formula C60H86O19 B021989 Halichondrin B CAS No. 103614-76-2

Halichondrin B

Cat. No. B021989
M. Wt: 1111.3 g/mol
InChI Key: FXNFULJVOQMBCW-VZBLNRDYSA-N
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Description

Halichondrin B is a polyether macrolide originally isolated from the marine sponge Halichondria okadai by Hirata and Uemura in 1986 . It has been reported to have exquisite anticancer activity against murine cancer cells both in culture and in in vivo studies .


Synthesis Analysis

The synthesis of Halichondrin B has been a subject of interest due to its complex molecular structure and potent antitumor properties . The reverse approach to make Halichondrin B resulted in the shortest route to this highly complex and important molecule . This total synthesis represents the shortest of the previously reported approaches to this complex natural product .


Molecular Structure Analysis

Halichondrin B’s molecular structure and potent antitumor properties inspired the design and synthesis of variations (aka analogs) . The molecule’s structure is synthetically challenging, which served as a motivation to pursue the project .


Chemical Reactions Analysis

The synthesis of Halichondrin B and its analogs require initial bonding of carbon atoms, and then bonding of carbon and oxygen atoms, to construct cyclic ethers, key building blocks essential to making the molecules . The sequence was flipped to make the carbon-oxygen connections first, known as the Nicholas etherification .


Physical And Chemical Properties Analysis

Halichondrin B is a polyether macrolide . Its chemical formula is C60H86O19 and it has a molar mass of 1111.329 g·mol −1 .

Scientific Research Applications

  • Mechanism of Action : Halichondrin B inhibits tubulin polymerization and microtubule assembly, potentially targeting the vinca domain of tubulin. This mechanism underpins its cytotoxic effects (Bai et al., 1991).

  • Synthetic Analogs : NSC 707389, a synthetic analog of halichondrin B, has shown greater potency than the parent compound in inhibiting tubulin assembly and nucleotide exchange on α-tubulin (Dabydeen et al., 2006). Similarly, the macrocyclic ketone analog E7389 can induce apoptosis in human cancer cells and has shown significant in vivo anticancer efficacy (Kuznetsov et al., 2004).

  • Antitumor Activity : Halichondrin B exhibits extraordinary in vitro cytotoxicity and in vivo antitumor efficacy. Its truncated analog NSC 707389 is in late clinical trials, highlighting its potential as an anticancer agent (Bai & Hamel, 2009).

  • Clinical Applications : Eribulin mesylate, an analogue of halichondrin B, has been approved for the treatment of metastatic breast cancer and has shown to improve overall survival in several patient subgroups (Dybdal-Hargreaves et al., 2015). It has also demonstrated efficacy in treating liposarcoma and various other neoplasms (Garnock-Jones & Lyseng-Williamson, 2016).

  • Structural Variants and Synthesis : Research efforts have focused on synthesizing various structural variants of halichondrin B and exploring their bioactive properties. For instance, isohomohalichondrin B and other variants from the marine sponge Lissodendoryx sp. have shown remarkable cytotoxicity and potential antitumor properties (Hickford et al., 2009).

Future Directions

The importance of Halichondrin B lies in its potential for further improvement and application to the rapid synthesis of other members of the halichondrin family as well as novel designed analogs as potential drug candidates . Further simplification of the synthesis process is expected to not only reduce the steps of the synthesis but also improve the overall yield, resulting in a more efficient and cost-effective chemical process for making this type of compound .

properties

InChI

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46+,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFULJVOQMBCW-JWNPXFETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10079877

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,880
Citations
RL Bai, KD Paull, CL Herald, L Malspeis… - Journal of Biological …, 1991 - Elsevier
… available, so only halichondrin B was studied in detail. Halichondrin B did not interfere with … Halichondrin B was therefore compared with other agents which interfere with the binding of …
Number of citations: 504 www.sciencedirect.com
TD Aicher, KR Buszek, FG Fang… - Journal of the …, 1992 - ACS Publications
… The enone was successfully transformed into halichondrin B … 50-60%, and the synthetic halichondrin B was confirmed to be … the same way as for halichondrin B except that hydrolysis of …
Number of citations: 538 pubs.acs.org
E Hamel - Pharmacology & therapeutics, 1992 - Elsevier
This paper summarizes published data on the interactions of tubulin with antimitotic compounds that inhibit the binding of vinca alkaloids to the protein. These are all relatively complex …
Number of citations: 239 www.sciencedirect.com
RF Luduen̄a, MC Roach, V Prasad… - Biochemical pharmacology, 1993 - Elsevier
… between halichondrin B and tubulin, in this study we examined the effects of halichondrin B and … We found that: (1) halichondrin B and homohalichondrin B both inhibited formation of an …
Number of citations: 82 www.sciencedirect.com
MJ Towle, KA Salvato, J Budrow, BF Wels… - Cancer research, 2001 - AACR
… Halichondrin B is a highly potent anticancer agent originally … has hampered efforts to develop halichondrin B as a new … macrocyclic ketone analogues of halichondrin B, ER-076349 …
Number of citations: 643 aacrjournals.org
KC Nicolaou, S Pan, Y Shelke, D Das… - Journal of the …, 2021 - ACS Publications
… (2) Several other total syntheses of halichondrin B and other members of the family [eg, … (5) In this Article we disclose a new synthetic strategy for the total synthesis of halichondrin B (1), …
Number of citations: 19 pubs.acs.org
A McBride, SK Butler - American journal of health-system …, 2012 - academic.oup.com
… Eribulin is a halichondrin B analogue with a novel mechanism of action distinct from taxanes, vinca alkaloids, and ixabepilone. The unique mechanism of action, including the formation …
Number of citations: 59 academic.oup.com
G Kuznetsov, MJ Towle, H Cheng, T Kawamura… - Cancer research, 2004 - AACR
… E7389, a macrocyclic ketone analog of the marine natural product halichondrin B, currently … are similar or identical to those of parental halichondrin B. In an attempt to understand the …
Number of citations: 310 aacrjournals.org
R Bai, TL Nguyen, JC Burnett, O Atasoylu… - Journal of chemical …, 2011 - ACS Publications
… Here, we demonstrate that [ 3 H]-labeled halichondrin B (HB), a complex, sponge-derived natural product, is bound to and dissociated from tubulin rapidly at one binding site per αβ-…
Number of citations: 64 pubs.acs.org
LT Vahdat, B Pruitt, CJ Fabian, RR Rivera… - Journal of Clinical …, 2009 - researchgate.net
Purpose Eribulin mesylate (E7389), a nontaxane microtubule dynamics inhibitor, is a structurally simplified, synthetic analog of the marine natural product halichondrin B. This open-…
Number of citations: 293 www.researchgate.net

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